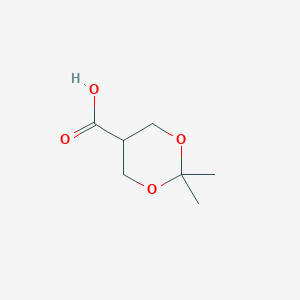

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2)10-3-5(4-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUUBCBLTSCBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570246 | |

| Record name | 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162635-09-8 | |

| Record name | 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties

The fundamental physical properties of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid are summarized in the table below. It is critical to note that most of the data presented are computationally predicted and have not been experimentally verified.

| Physical Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | - |

| Molecular Weight | 160.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 162635-09-8 | PubChem[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Data not available | - |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the reviewed literature. General methods for determining these properties are well-established in the field of organic chemistry.

General Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a solid organic compound.

Caption: A generalized workflow for the synthesis, purification, and physical property determination of a chemical compound.

Related Compounds and Signaling Pathways

Information regarding signaling pathways involving this compound is not available, which is expected for a compound of this nature that is primarily used as a building block in organic synthesis.

Data for structurally similar compounds can sometimes provide an estimation of the properties of the target compound. For instance, the related compound 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is a white to almost white powder or crystal with a melting point of 120.0 to 124.0 °C.[2] However, the addition of a methyl group can significantly alter the physical properties, and thus, these values should be used with caution.

Conclusion

This technical guide consolidates the currently available information on the physical properties of this compound. The significant lack of experimentally determined data highlights a gap in the chemical literature for this compound. Researchers and drug development professionals are advised to experimentally determine these properties for any application where they are critical. The provided general workflow can serve as a starting point for such an endeavor.

References

Technical Guide: Spectroscopic and Structural Analysis of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid (C₇H₁₂O₄), a heterocyclic compound of interest in organic synthesis. Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide presents a combination of known physical properties and predicted spectroscopic data based on established principles and data from analogous structures. Detailed experimental protocols for its synthesis and subsequent spectroscopic analysis are also provided to facilitate further research.

Chemical Identity and Physical Properties

This compound is a derivative of 1,3-dioxane featuring a carboxylic acid group at the 5-position. The dioxane ring is protected by a gem-dimethyl group (acetonide). Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₇H₁₂O₄ | PubChem[1] |

| Molecular Weight | 160.17 g/mol | PubChem[1] |

| CAS Number | 162635-09-8 | PubChem[1] |

| Canonical SMILES | CC1(OCC(CO1)C(=O)O)C | PubChem[1] |

| InChI Key | XUUUBCBLTSCBMO-UHFFFAOYSA-N | PubChem[1] |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for this compound. These predictions are derived from the general spectroscopic behavior of carboxylic acids and dioxane-containing molecules.[2][3][4]

Table 2.1: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH ) |

| ~4.2-4.4 | Multiplet | 2H | Axial Protons on Dioxane Ring (-OCH ₂-) |

| ~3.9-4.1 | Multiplet | 2H | Equatorial Protons on Dioxane Ring (-OCH ₂-) |

| ~2.8-3.0 | Multiplet | 1H | Methine Proton (-CH -COOH) |

| ~1.45 | Singlet | 3H | Methyl Group (-C(CH ₃)₂) |

| ~1.40 | Singlet | 3H | Methyl Group (-C(CH ₃)₂) |

Table 2.2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~175-185 | Carboxylic Acid Carbon (C =O)[2] |

| ~98-100 | Quaternary Carbon of Acetonide (C (CH₃)₂) |

| ~65-70 | Methylene Carbons of Dioxane Ring (-OC H₂-) |

| ~40-45 | Methine Carbon (-C H-COOH) |

| ~20-25 | Methyl Carbons (-C(C H₃)₂) |

Table 2.3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2500-3300 | Broad | O-H stretch of hydrogen-bonded carboxylic acid[2][4] |

| ~2990, ~2940 | Medium-Strong | C-H stretch (aliphatic) |

| 1710-1730 | Strong | C=O stretch of carboxylic acid dimer[2][4] |

| 1210-1320 | Strong | C-O stretch[4] |

| ~900-960 | Medium, Broad | O-H bend (out-of-plane)[4] |

Table 2.4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

|---|---|

| 160 | [M]⁺ (Molecular Ion) |

| 145 | [M - CH₃]⁺ (Loss of a methyl group) |

| 115 | [M - COOH]⁺ (Loss of the carboxylic acid group)[5] |

| 101 | [M - C(CH₃)₂O + H]⁺ (Fragment from dioxane ring cleavage) |

| 59 | [C₃H₇O]⁺ (Fragment corresponding to acetone ketal) |

Experimental Protocols

3.1 Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid.[6] The procedure involves the acid-catalyzed protection of a diol using an acetone source.

-

Starting Material: Glyceric acid (2,3-dihydroxypropanoic acid).

-

Reagents: Acetone (solvent), 2,2-dimethoxypropane (acetone source and water scavenger), p-toluenesulfonic acid monohydrate (catalyst), triethylamine, dichloromethane (DCM), deionized water.

Procedure:

-

Suspend glyceric acid in a round-bottom flask containing acetone and a magnetic stir bar.

-

To this stirring suspension, add 2,2-dimethoxypropane followed by a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a 1:1 solution of triethylamine:ethanol and stir for an additional 3 hours.

-

Remove the solvent under reduced pressure (rotary evaporation) to yield a solid or oil residue.

-

Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (5 x 50 mL) to remove any remaining catalyst and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via recrystallization or silica gel column chromatography to obtain pure this compound.

3.2 Spectroscopic Analysis Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

For unambiguous assignments, 2D NMR experiments like COSY and HSQC can be performed.

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

-

Place the sample in an FT-IR spectrometer.

-

Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Perform a background scan of the empty sample holder and subtract it from the sample spectrum.

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum in positive or negative ion mode to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Visualization of Spectroscopic-Structural Correlations

The structure of this compound can be elucidated by combining information from various spectroscopic techniques. Each method probes different aspects of the molecular structure.

References

- 1. This compound | C7H12O4 | CID 15223224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Analysis of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid

Introduction

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid is a heterocyclic organic compound featuring a dioxane ring system substituted with two methyl groups and a carboxylic acid function. This structure serves as a valuable building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, outlines a comprehensive experimental protocol for data acquisition, and illustrates key analytical workflows and structural correlations.

Predicted NMR Spectral Data

Disclaimer: The following NMR data are predicted based on the analysis of structurally analogous compounds and established chemical shift principles. Actual experimental values may vary.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to exhibit five distinct signals. The protons on the dioxane ring form a complex spin system, and their chemical shifts are influenced by the stereochemical relationship with the carboxylic acid group.

| Signal | Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| 1 | -CH ₃ (axial & equatorial) | 1.40 - 1.50 | Singlet | - | 6H |

| 2 | -CH (COOH) | 2.80 - 2.95 | Multiplet | - | 1H |

| 3 | -OCH ₂- (axial) | 3.85 - 4.00 | Doublet of Doublets | Jgem ≈ 12 Hz, Jvic ≈ 5 Hz | 2H |

| 4 | -OCH ₂- (equatorial) | 4.20 - 4.35 | Doublet of Doublets | Jgem ≈ 12 Hz, Jvic ≈ 2.5 Hz | 2H |

| 5 | -COOH | 10.0 - 12.5 | Broad Singlet | - | 1H |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to each unique carbon environment in the molecule.

| Signal | Assigned Carbons | Predicted Chemical Shift (δ, ppm) |

| 1 | -C (CH₃)₂ | 98 - 100 |

| 2 | -C(C H₃)₂ | 22 - 26 |

| 3 | -C H(COOH) | 40 - 45 |

| 4 | -OC H₂- | 65 - 70 |

| 5 | -C OOH | 175 - 180 |

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of this compound is detailed below.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Chloroform-d (CDCl₃): A common choice for general organic molecules. The carboxylic acid proton signal may be broad.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent solvent for carboxylic acids, typically yielding a sharper -COOH proton signal at a distinct chemical shift.[1]

-

-

Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be applied if necessary.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments).

-

Pulse Angle: 30-45 degrees to allow for shorter relaxation delays.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.[2][3]

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16 scans, adjusted based on sample concentration to achieve a signal-to-noise ratio >100:1.

-

Temperature: 298 K (25 °C).

¹³C{¹H} NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30'). For distinguishing carbon types, DEPT-135 or APT sequences are recommended.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 512-1024 scans, or more, as needed to achieve adequate signal-to-noise, particularly for the quaternary carbons.[4]

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and perform Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

Integration: For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Visualizations

NMR Analysis Workflow

The following diagram illustrates the systematic workflow for the NMR analysis of this compound.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Signal Assignment

This diagram logically maps the predicted proton signals to the molecular structure of this compound.

Caption: Logical assignment of predicted ¹H NMR signals to the molecular structure.

Key 2D NMR (HMBC) Correlation Pathway

A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for confirming the connectivity of non-protonated carbons. This diagram shows the key expected correlation that links the dioxane ring to the carboxylic acid group.

Caption: Expected key ³J HMBC correlation confirming the carboxyl group's position.

References

Unraveling the Structural Architecture: A Technical Guide to the Crystalline Form of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, a key precursor in the synthesis of dendrimers. While crystallographic data for the closely related 2,2-dimethyl-1,3-dioxane-5-carboxylic acid is not publicly available, the detailed structural information for its trimethylated counterpart offers valuable insights into the conformational properties and intermolecular interactions inherent to this class of molecules. Understanding these structural features is paramount for the rational design of novel materials and therapeutic agents.

Crystallographic Data Summary

The crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid has been determined through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative description of the unit cell and refinement statistics.

| Parameter | Value |

| Chemical Formula | C₈H₁₄O₄ |

| Formula Weight | 174.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1 |

| a | 16.9457 Å |

| b | 9.6453 Å |

| c | 12.1052 Å |

| α | 90° |

| β | 116.9860° |

| γ | 90° |

| Cell Volume | 1761.5 ų |

| Z | 8 |

| Z' | 1 |

| Residual Factor | 0.0437 |

| Data sourced from the Crystallography Open Database (COD) entry 2243224, associated with the publication by Giesen et al. (2020)[1]. |

Molecular and Supramolecular Structure

In the crystalline state, the 1,3-dioxane ring of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid adopts an approximate chair conformation.[2] The carboxyl group is situated in an equatorial position on this ring.[2] The supramolecular architecture is characterized by a network of hydrogen bonds. Strong O—H⋯O hydrogen bonds link the molecules into chains, which are further interconnected by weaker C—H⋯O interactions to form a three-dimensional network.[2]

Experimental Protocols

The synthesis and crystallization of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid involves a multi-step process, the key stages of which are detailed below.

Synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid[2]

-

Reaction Setup: 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) (30.68 g, 0.229 mol) is suspended in acetone (200 ml) in a 500 ml round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: 2,2-Dimethoxypropane (50.0 ml, 42.5 g, 0.408 mol) and p-toluenesulfonic acid monohydrate (1.17 g, 6.13 mmol) are added to the reaction flask. The flask walls are rinsed with an additional 50 ml of acetone.

-

Reaction: The mixture is stirred at room temperature for 8 hours.

-

Quenching: The reaction is quenched by the addition of a 1:1 triethylamine:ethanol solution (1 ml) and stirred for a further 3 hours.

-

Work-up: The solvent is removed by evaporation, yielding a white solid residue. This residue is dissolved in dichloromethane (DCM, 300 ml) and transferred to a 500 ml separatory funnel. The organic phase is washed five times with 50 ml portions of deionized water.

-

Isolation: The solvent is evaporated to yield the final product.

Single Crystal Growth and X-ray Diffraction[2]

Single crystals suitable for X-ray diffraction are typically grown from a slow evaporation of a solvent. The diffraction data for the reported structure was collected using multiple sets of frames with varying ω and φ angles.

Experimental Workflow

The logical flow from starting materials to the final crystal structure determination is illustrated in the diagram below.

Signaling Pathways

Information regarding the specific involvement of this compound or its trimethylated analog in biological signaling pathways is not available in the reviewed literature. These molecules are primarily utilized as building blocks in materials science, particularly in the synthesis of dendrimers.[2]

References

Conformational analysis of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid

An In-depth Technical Guide to the Conformational Analysis of 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid

Introduction

The 1,3-dioxane framework is a significant heterocyclic motif present in numerous natural products and pharmacologically active compounds. The three-dimensional arrangement of substituents on the 1,3-dioxane ring plays a crucial role in determining the molecule's shape, polarity, and ultimately its biological activity. A thorough understanding of the conformational preferences of this system is therefore essential for rational drug design and development. This guide provides a detailed technical overview of the conformational analysis of this compound, outlining the fundamental principles, key experimental and computational methodologies, and relevant quantitative data based on closely related structures.

Core Principles of 1,3-Dioxane Conformation

Similar to cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angle and torsional strain. However, the presence of two oxygen atoms in the ring introduces differences in bond lengths and angles compared to cyclohexane, leading to a slightly puckered and more flexible chair. The chair conformation can undergo ring inversion, leading to an equilibrium between two chair forms. For a substituted 1,3-dioxane, the two chair conformers are often not energetically equivalent, and the molecule will preferentially adopt the conformation that minimizes unfavorable steric interactions.[1]

Conformational Equilibrium of this compound

The conformational analysis of this compound is centered on the orientation of the carboxylic acid group at the C5 position. The molecule exists as an equilibrium between two chair conformers: one with the carboxylic acid group in an axial position and the other with it in an equatorial position.

The steric bulk of the substituent is a primary factor in determining the conformational preference. The A-value of a substituent is a measure of this preference, representing the Gibbs free energy difference between the axial and equatorial conformers.[1] For a carboxylic acid group in a cyclohexane ring, the A-value is approximately 1.35 kcal/mol, indicating a preference for the equatorial position.[1] While this value is for a cyclohexane ring, it provides a good estimate for the steric demand of the carboxylic acid group in a 1,3-dioxane ring as well. Furthermore, X-ray crystallography studies on the closely related 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid have shown that the carboxylic acid group occupies an equatorial position in the solid state. Based on these considerations, it is highly probable that the conformer with the equatorial carboxylic acid group is the more stable and therefore the major conformer at equilibrium for this compound.

Quantitative Data

| Parameter | Value | Source/Basis |

| A-value (-COOH) | ~1.35 kcal/mol | Based on the A-value in cyclohexane, indicative of a strong preference for the equatorial position.[1] |

| ¹H NMR Coupling Constants (C5-H) | ||

| Jaxial-axial | ~10-13 Hz | Typical values for vicinal axial-axial coupling in 1,3-dioxane rings.[2] |

| Jaxial-equatorial | ~2-5 Hz | Typical values for vicinal axial-equatorial coupling in 1,3-dioxane rings.[2] |

| Jequatorial-equatorial | ~1-3 Hz | Typical values for vicinal equatorial-equatorial coupling in 1,3-dioxane rings.[2] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the conformational preferences of 1,3-dioxanes. The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the differentiation between axial and equatorial substituents.

Methodology:

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify the resonance signal for the proton at the C5 position.

-

Analyze the multiplicity of this signal to determine the coupling constants with the neighboring protons at C4 and C6.

-

A large coupling constant (typically > 8 Hz) is indicative of an axial-axial relationship, suggesting the C5 proton is axial and therefore the carboxylic acid group is equatorial.[3]

-

Small coupling constants (typically < 5 Hz) are characteristic of axial-equatorial or equatorial-equatorial interactions, which would suggest an axial carboxylic acid group.

-

-

Variable Temperature NMR (Optional): To study the dynamics of the ring inversion, NMR spectra can be recorded at different temperatures. At low temperatures, the ring flip may be slow enough on the NMR timescale to observe the signals of both conformers.

Computational Modeling

Quantum mechanical calculations provide a theoretical means to investigate the conformational landscape of a molecule.

Methodology:

-

Structure Building: Construct the 3D structures of both the axial and equatorial conformers of this compound using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for both conformers using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine the relative stability of the two conformers. The conformer with the lower energy is predicted to be the more stable one.

-

Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy. The difference in Gibbs free energy (ΔG) between the conformers can be used to predict their equilibrium populations.

Conclusion

The conformational analysis of this compound is governed by the preference of the carboxylic acid group to occupy the sterically less hindered equatorial position on the chair-like 1,3-dioxane ring. This preference is supported by the known A-value of the carboxylic acid group and by structural data from analogous compounds. Experimental verification through ¹H NMR spectroscopy, by analyzing the vicinal coupling constants of the C5 proton, and theoretical confirmation via computational modeling are the standard methods to elucidate the conformational equilibrium of this and related molecules. This understanding is critical for applications in medicinal chemistry and drug development where molecular conformation dictates biological function.

References

Synthesis and Characterization of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The information presented herein is curated for professionals in the fields of chemical research and drug development.

Introduction

This compound (C₇H₁₂O₄, Molar Mass: 160.17 g/mol ) is a carboxylic acid derivative featuring a 1,3-dioxane ring system. The presence of the carboxylic acid functionality and the protected diol in the form of a cyclic acetal makes it a versatile intermediate for the synthesis of more complex molecules. The acetal group serves as a protecting group for the 1,3-diol, which can be deprotected under acidic conditions, allowing for further chemical transformations.

Synthesis

Proposed Synthetic Scheme

The reaction proceeds via the formation of a cyclic ketal between the diol of glyceric acid and acetone, catalyzed by a strong acid such as p-toluenesulfonic acid (p-TsOH).

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of similar 1,3-dioxane derivatives[1].

Materials:

-

2,3-Dihydroxypropanoic acid (Glyceric acid)

-

Acetone (or 2,2-dimethoxypropane)

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,3-dihydroxypropanoic acid in a suitable solvent (e.g., acetone or dichloromethane), add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

If acetone is used as the solvent, the reaction can be stirred at room temperature. If another solvent is used, add 1.2-1.5 equivalents of 2,2-dimethoxypropane.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The structural elucidation of the synthesized this compound would be confirmed through a combination of spectroscopic techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₄ | [2] |

| Molar Mass | 160.17 g/mol | [2] |

| CAS Number | 162635-09-8 | [2] |

Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic data based on the structure of this compound and data from analogous compounds.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Singlet around 1.4 ppm (6H, two C(CH₃)₂ methyl groups). Multiplet for the methine proton at C5. Two sets of multiplets for the diastereotopic methylene protons at C4 and C6. A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | Signal for the quaternary carbon of the acetal around 98-100 ppm. Signals for the two methyl carbons of the acetal around 20-30 ppm. Signal for the methine carbon at C5. Signals for the methylene carbons at C4 and C6. Signal for the carboxylic acid carbonyl carbon around 170-180 ppm. |

| IR Spectroscopy | Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. C-O stretches from the dioxane ring and carboxylic acid around 1000-1300 cm⁻¹. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 160. Fragmentation peak corresponding to the loss of a methyl group (M-15) at m/z = 145. Fragmentation peak corresponding to the loss of the carboxyl group (M-45) at m/z = 115. |

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized product.

Caption: Workflow for the purification and characterization of the target compound.

Conclusion

This technical guide outlines a proposed, reliable pathway for the synthesis of this compound and provides a framework for its comprehensive characterization. The methodologies and data presented are intended to support researchers and scientists in the efficient preparation and validation of this important chemical intermediate. The versatility of this molecule as a protected diol with a reactive carboxylic acid handle ensures its continued relevance in the development of novel chemical entities.

References

In-depth Technical Guide: 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid

This technical guide provides a thorough review of the currently available scientific literature regarding the mechanism of action, biological activity, and relevant signaling pathways of the chemical compound this compound.

1. Executive Summary

Extensive searches of scientific databases and literature have been conducted to elucidate the biological properties of this compound. The primary finding of this investigation is that there is a notable absence of published research detailing a specific mechanism of action, significant biological activity, or associated signaling pathways for this compound. The available information predominantly characterizes it as a heterocyclic building block and intermediate in organic synthesis.

2. Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This information is compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₄ | PubChem |

| Molecular Weight | 160.17 g/mol | PubChem |

| CAS Number | 162635-09-8 | PubChem |

| IUPAC Name | This compound | PubChem |

| Synonyms | 1,3-Dioxane-5-carboxylic acid, 2,2-dimethyl- | PubChem |

3. Analysis of Biological Activity and Mechanism of Action

Despite a comprehensive search for data on the biological effects of this compound, no studies were identified that describe its mechanism of action, biological targets, or involvement in any signaling pathways. The scientific literature primarily focuses on its utility in synthetic chemistry.

For instance, related structures such as 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, are widely used in organic synthesis, including the preparation of compounds with potential biological activities. However, this does not confer any known biological function to this compound itself.

4. Experimental Protocols

As no biological studies detailing the effects of this compound were found, there are no corresponding experimental protocols to report.

5. Signaling Pathways and Logical Relationships

The absence of data on the biological targets and mechanism of action of this compound precludes the generation of any diagrams representing signaling pathways or experimental workflows. The logical relationship, based on current evidence, is that this compound is a synthetic intermediate.

Caption: Relationship of this compound to chemical synthesis and biological data.

Based on a thorough review of the available scientific literature, this compound is best characterized as a chemical intermediate for organic synthesis. There is currently no evidence to suggest that it possesses a defined mechanism of action or exhibits significant biological activity. For researchers and drug development professionals, this compound should be considered a starting material for the synthesis of other molecules rather than a bioactive agent itself. Further research would be required to determine if this compound has any intrinsic biological properties.

In-Depth Technical Guide on the Chirality of 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Chirality of 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid

The core structure of this compound, as identified by its IUPAC name, features a six-membered dioxane ring with two methyl groups at the C2 position and a carboxylic acid group at the C5 position. The tetrahedral carbon at the C5 position is bonded to four different substituents: a hydrogen atom, the carboxylic acid group, and two oxygen-bearing carbon atoms of the dioxane ring. This substitution pattern renders the C5 position a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-2,2-Dimethyl-1,3-dioxane-5-carboxylic acid and (S)-2,2-Dimethyl-1,3-dioxane-5-carboxylic acid.

The absolute configuration of each enantiomer can significantly influence its biological activity, a critical consideration in drug development. The dioxane framework can serve as a chiral building block in the synthesis of more complex molecules, where the stereochemistry at the C5 position can dictate the overall stereochemistry of the final product.

Synthesis of Racemic this compound

A direct, published synthesis for racemic this compound is not prominently available. However, a logical synthetic approach would involve the protection of a suitable three-carbon precursor containing the carboxylic acid functionality, followed by the formation of the dioxane ring. A plausible starting material is 2,2-bis(hydroxymethyl)propionic acid.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

-

2,2-bis(hydroxymethyl)propionic acid

-

Acetone (or 2,2-dimethoxypropane)

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for extraction and purification (e.g., ethyl acetate, hexane)

Procedure:

-

To a solution of 2,2-bis(hydroxymethyl)propionic acid in an anhydrous solvent, add an excess of acetone or 2,2-dimethoxypropane.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the acetal formation. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a mild base (e.g., triethylamine) to neutralize the acid catalyst.

-

The solvent is removed under reduced pressure.

-

The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield racemic this compound.

Logical Relationship Diagram:

Caption: Synthetic pathway to the target molecule.

Chiral Resolution of this compound

The separation of the enantiomers of a racemic carboxylic acid is a common challenge in organic synthesis. Standard methods for chiral resolution can be applied to this compound.

Diastereomeric Salt Formation

This classical resolution technique involves the reaction of the racemic carboxylic acid with a chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, brucine, or another suitable chiral amine)

-

Suitable solvent for crystallization (e.g., ethanol, methanol, acetone, or mixtures thereof)

-

Acidic solution (e.g., dilute HCl) for liberation of the enantiopure carboxylic acid

Procedure:

-

Dissolve the racemic carboxylic acid in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent.

-

Gently heat the solution to ensure complete dissolution and then allow it to cool slowly to induce crystallization of one of the diastereomeric salts.

-

Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

-

Recrystallize the obtained salt to improve diastereomeric purity.

-

To recover the enantiomerically enriched carboxylic acid, dissolve the diastereomeric salt in water and acidify the solution with a dilute acid (e.g., HCl).

-

Extract the liberated carboxylic acid with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the enantiomerically enriched acid.

-

The enantiomeric excess (ee) of the product should be determined by a suitable analytical method (e.g., chiral HPLC).

Logical Relationship Diagram:

Caption: Diastereomeric salt formation workflow.

Covalent Derivatization and Chromatographic Separation

An alternative to diastereomeric salt formation is the covalent derivatization of the racemic carboxylic acid with a chiral auxiliary, typically a chiral alcohol, to form diastereomeric esters. These diastereomers can then be separated by standard chromatographic techniques like column chromatography or HPLC.

Experimental Protocol: Resolution via Covalent Derivatization

Materials:

-

Racemic this compound

-

Chiral auxiliary (e.g., (-)-menthol, (+)-borneol)

-

Coupling agent (e.g., DCC, EDC)

-

Solvent for reaction and chromatography

-

Reagents for hydrolysis of the separated esters

Procedure:

-

React the racemic carboxylic acid with the chiral auxiliary in the presence of a coupling agent to form a mixture of diastereomeric esters.

-

Separate the diastereomers using column chromatography or preparative HPLC.

-

Hydrolyze the separated diastereomeric esters to liberate the individual enantiomers of the carboxylic acid.

-

Purify the enantiomers and determine their enantiomeric excess.

Asymmetric Synthesis

Asymmetric synthesis provides a more direct route to enantiomerically enriched products. For this compound, this could potentially be achieved through an enantioselective reaction on a prochiral precursor.

Conceptual Asymmetric Synthesis Pathway:

An example of an asymmetric approach could involve the enantioselective reduction of a suitable ketone precursor, 2,2-Dimethyl-1,3-dioxan-5-one, to the corresponding chiral alcohol, followed by oxidation to the carboxylic acid. The key step would be the use of a chiral reducing agent or a catalyst that favors the formation of one enantiomer of the alcohol over the other.

Experimental Workflow Diagram:

Caption: Asymmetric synthesis workflow.

Analytical Methods for Enantiomeric Analysis

Determining the enantiomeric purity of the resolved or asymmetrically synthesized this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Chiral HPLC

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

General Experimental Protocol for Chiral HPLC Analysis:

-

Derivatization (optional but often necessary for carboxylic acids): To improve separation and detection, the carboxylic acid enantiomers are often converted to their corresponding esters (e.g., methyl or ethyl esters) or amides.

-

Column Selection: A suitable chiral column must be chosen. Common chiral stationary phases are based on polysaccharides (e.g., cellulose or amylose derivatives).

-

Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection is commonly used if the molecule contains a chromophore. If not, derivatization with a UV-active tag may be necessary, or alternative detection methods like mass spectrometry can be employed.

Data Presentation:

While specific experimental data for this compound is not available, the following table illustrates how such data would be structured.

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

| Specific Rotation [α]D | Data not available | Data not available |

| Chiral HPLC Retention Time | Data not available | Data not available |

| Enantiomeric Excess (ee) | >99% (typical target) | >99% (typical target) |

Conclusion

This compound presents an interesting target for chemists working in stereoselective synthesis. Although detailed experimental procedures and quantitative data for its enantiomers are not widely published, established methodologies for the synthesis of its racemic form and for the chiral resolution of carboxylic acids provide a clear path forward for its preparation and characterization. The development of efficient routes to the enantiopure forms of this compound would provide valuable chiral building blocks for the synthesis of complex, biologically active molecules. Further research is warranted to establish the specific optical properties and to develop scalable, efficient methods for the preparation of the individual enantiomers of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Building Blocks from 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of valuable chiral building blocks, specifically chiral β-hydroxy and β-amino acids, commencing from the achiral starting material, 2,2-dimethyl-1,3-dioxane-5-carboxylic acid. The protocols leverage the power of chiral auxiliary-mediated asymmetric synthesis to introduce stereocenters with high levels of control.

The 2,2-dimethyl-1,3-dioxane moiety serves as a protecting group for a glycerol-derived backbone, which can be deprotected in later synthetic stages to reveal a 1,2-diol functionality, offering further opportunities for diversification. The strategies outlined below are based on well-established principles of asymmetric synthesis.[1][2][3]

Part 1: Synthesis of Chiral β-Hydroxy Acid Derivatives via Asymmetric Aldol Reaction

This protocol describes the synthesis of a chiral β-hydroxy acid derivative by attaching a chiral auxiliary to this compound, followed by a diastereoselective aldol reaction and subsequent removal of the auxiliary.

Logical Workflow for Asymmetric Aldol Reaction

Caption: Workflow for chiral β-hydroxy acid synthesis.

Experimental Protocols

Protocol 1.1: Attachment of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Chiral Auxiliary

-

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq, 10.0 g).

-

Dissolve the acid in anhydrous dichloromethane (DCM, 100 mL).

-

Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.2 eq) dropwise and stir the mixture at 0 °C for 1 hour.

-

In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.1 eq) in anhydrous DCM.

-

To this solution, add lithium chloride (1.1 eq) and triethylamine (1.2 eq).

-

Transfer the activated carboxylic acid solution to the oxazolidinone solution via cannula at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: Diastereoselective Aldol Reaction

-

Dissolve the chiral auxiliary adduct from Protocol 1.1 (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under argon.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq).

-

Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

-

Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.

-

Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

-

Quench the reaction by adding a pH 7 phosphate buffer.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

Protocol 1.3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified aldol adduct (1.0 eq) in a 4:1 mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the mixture at 0 °C for 4 hours.

-

Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

-

Separate the aqueous layer and extract with DCM to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the chiral β-hydroxy acid derivative.

Quantitative Data

| Step | Product | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) |

| 1.1 | Chiral Auxiliary Adduct | 85-95 | N/A |

| 1.2 | Aldol Adduct | 70-90 | >95:5 |

| 1.3 | Chiral β-Hydroxy Acid | 80-95 | N/A |

Part 2: Synthesis of Chiral β-Amino Acid Derivatives via Asymmetric Amination

This section details the synthesis of a chiral β-amino acid derivative using a chiral auxiliary-based approach, which involves the formation of an enolate and subsequent reaction with an electrophilic nitrogen source.

Logical Workflow for Asymmetric Amination

Caption: Workflow for chiral β-amino acid synthesis.

Experimental Protocols

Protocol 2.1: Synthesis of Chiral Auxiliary Adduct

Follow Protocol 1.1 for the attachment of a suitable chiral auxiliary (e.g., Evans' oxazolidinone or a pseudoephedrine auxiliary).

Protocol 2.2: Diastereoselective Amination

-

Dissolve the chiral auxiliary adduct (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.

-

Cool the solution to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a solution of trisyl azide (1.2 eq) in THF dropwise.

-

Stir at -78 °C for 30 minutes.

-

Quench the reaction by adding glacial acetic acid.

-

Allow the mixture to warm to room temperature.

-

Reduce the azido group by adding zinc dust and stirring vigorously.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by flash column chromatography.

Protocol 2.3: Auxiliary Cleavage and Isolation of the β-Amino Acid Derivative

-

Dissolve the purified aminated adduct in a suitable solvent system for hydrolysis (e.g., THF/water or an appropriate alcohol for transesterification).

-

Add a reagent for cleavage, such as lithium hydroxide for hydrolysis or a titanium alkoxide for aminolysis.[3]

-

Stir the reaction at the appropriate temperature until completion (monitor by TLC).

-

Work up the reaction to separate the chiral β-amino acid derivative from the recovered chiral auxiliary, similar to Protocol 1.3.

Quantitative Data

| Step | Product | Typical Yield (%) | Typical Diastereomeric Excess (de) (%) |

| 2.1 | Chiral Auxiliary Adduct | 85-95 | N/A |

| 2.2 | Aminated Adduct | 60-80 | >90 |

| 2.3 | Chiral β-Amino Acid Derivative | 75-90 | N/A |

These protocols provide a foundation for the synthesis of a variety of chiral building blocks from this compound. The choice of chiral auxiliary, electrophile (for the aldol reaction), and amination reagent can be varied to access a diverse range of enantiomerically enriched products for applications in drug discovery and development.

References

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid as a chiral synthon in organic synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid is a chiral building block derived from serene. Its structure, featuring a carboxylic acid functional group and a protected diol in a dioxane ring, presents potential for various applications in asymmetric synthesis. The rigid cyclic structure can offer stereochemical control in reactions, making it an attractive synthon for the synthesis of complex chiral molecules. However, it is important to note that while the potential for its use as a chiral synthon is significant, detailed and specific applications in the scientific literature are not widely documented. This document provides an overview of the synthesis of a closely related and structurally similar compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, and the related 2,2-dimethyl-1,3-dioxan-5-one, to illustrate the chemical manipulations of this class of compounds. Furthermore, potential, though not yet exemplified, applications in asymmetric synthesis are discussed.

Synthesis of a Related Chiral Synthon: 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid

The synthesis of the methylated analogue, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, has been reported and serves as a valuable reference for the handling and synthesis of this class of compounds. This compound is a precursor for dendrimers.[1]

Experimental Protocol: Synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid[1]

Materials:

-

2,2-Bis(hydroxymethyl)propionic acid (bis-MPA)

-

Acetone

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate

-

Dichloromethane

-

N,N'-Dicyclohexylcarbodiimide (DCC)

Procedure:

-

Protection of bis-MPA:

-

To a 500 ml round-bottom flask equipped with a magnetic stir bar, add 2,2-bis(hydroxymethyl)propionic acid (30.68 g, 0.229 mol).

-

Suspend the solid in acetone (200 ml) with stirring.

-

Add 2,2-dimethoxypropane (50.0 ml, 42.5 g, 0.408 mol) and p-toluenesulfonic acid monohydrate (1.17 g, 6.13 mmol) to the flask.

-

Rinse down any residue with an additional 50 ml of acetone.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the product, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, can be isolated and purified by standard procedures such as crystallization or chromatography.

-

-

Synthesis of 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic anhydride:

-

Dissolve the isopropylidene-protected acid (2.334 g, 13.40 mmol) in dichloromethane (25 ml) in a 100 ml round-bottom flask.

-

In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (1.349 g, 6.58 mmol) in dichloromethane (10 ml) after warming it to a liquid state.

-

Slowly add the DCC solution to the acid solution with stirring.

-

Allow the reaction to proceed overnight.

-

The resulting anhydride can be purified to remove the dicyclohexylurea byproduct.

-

Quantitative Data for a Related Synthesis:

The following table summarizes the quantitative data for the synthesis of a related compound, 2,2-dimethyl-1,3-dioxan-5-one, from 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol.

| Step | Starting Material | Reagents | Product | Yield |

| Acetalization | Tris(hydroxymethyl)aminomethane | 2,2-dimethoxypropane, p-toluenesulfonic acid monohydrate, DMF | 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | 78% |

| Oxidative Cleavage | 2,2-dimethyl-5-amino-5-hydroxymethyl-1,3-dioxane | Sodium periodate (NaIO4), potassium dihydrogen phosphate (KH2PO4), water | 2,2-dimethyl-1,3-dioxan-5-one | 91% |

Potential Applications in Asymmetric Synthesis

While specific examples are scarce, the structure of this compound suggests its potential as a chiral synthon in several types of asymmetric reactions. The carboxylic acid can be converted to a variety of functional groups, and the chiral dioxane backbone can direct the stereochemical outcome of subsequent reactions.

Hypothetical Application as a Chiral Auxiliary:

The chiral carboxylic acid could be used as a chiral auxiliary. After attachment to a prochiral molecule, the dioxane moiety could direct a diastereoselective reaction. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

Caption: Hypothetical workflow for using the target molecule as a chiral auxiliary.

Synthesis of a Related Dioxane Derivative: 2,2-dimethyl-1,3-dioxan-5-one

The synthesis of the corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one, provides insight into the chemistry of the 1,3-dioxane ring system.

Experimental Protocol: Synthesis of 2,2-dimethyl-1,3-dioxan-5-one[2]

Materials:

-

5-Amino-2,2-dimethyl-1,3-dioxan-5-methanol

-

Potassium dihydrogen phosphate (KH2PO4)

-

Sodium periodate (NaIO4)

-

Dichloromethane

-

5% aqueous sodium thiosulfate

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-amino-2,2-dimethyl-1,3-dioxan-5-methanol (10.2 g, 62.1 mmol) in water (60 mL).

-

Add potassium dihydrogen phosphate (8.51 g, 621 mmol) to the solution.

-

Cool the mixture to 0 °C and slowly add a 0.5 M aqueous solution of sodium periodate (125 mL, 63 mmol) dropwise.

-

After the addition is complete, stir the reaction mixture for 1 hour at room temperature.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with 5% aqueous sodium thiosulfate and saturated saline.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain 2,2-dimethyl-1,3-dioxan-5-one as a colorless oil.

Caption: Synthesis of 2,2-dimethyl-1,3-dioxan-5-one.

Conclusion

This compound holds theoretical promise as a chiral synthon in organic synthesis due to its rigid stereodefined structure. However, the lack of extensive literature on its direct application in asymmetric synthesis suggests that its potential may be underexplored or that other synthons have proven more effective. The provided protocols for the synthesis of related compounds offer valuable insights into the chemical manipulations of the 1,3-dioxane scaffold. Further research is warranted to explore and establish the utility of this compound as a readily available chiral building block in the development of novel synthetic methodologies and the synthesis of complex, biologically active molecules.

References

Application Notes and Protocols for Enantioselective Synthesis Using 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1,3-dioxane-5-carboxylic acid and its derivatives are valuable chiral building blocks in enantioselective synthesis. Derived from serine, these compounds offer a rigid cyclic structure that can effectively control stereochemistry in a variety of chemical transformations. The inherent chirality and versatile functionality of these molecules make them attractive synthons for the preparation of complex chiral molecules, including carbohydrates, amino acids, and other biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in asymmetric synthesis.

Application Notes

Chiral Building Block Approach

Derivatives of this compound are primarily utilized as chiral building blocks, where the stereochemistry inherent in the dioxane ring is transferred to the final product. The rigid chair-like conformation of the 1,3-dioxane ring provides a well-defined three-dimensional space that allows for high facial selectivity in reactions at or adjacent to the carboxyl group.

Synthesis of Chiral Derivatives

The enantiomerically pure forms of this compound can be synthesized from the corresponding chiral amino acids, such as D- or L-serine. A common synthetic route involves the protection of the amino and carboxyl groups of serine, followed by the formation of the acetal with 2,2-dimethoxypropane and subsequent functional group manipulations. The ketone precursor, 2,2-dimethyl-1,3-dioxan-5-one, is a key intermediate and is widely used in proline-catalyzed asymmetric aldol reactions for the synthesis of novel carbohydrates.

Diastereoselective Reactions

Esters and amides derived from this compound can be employed in various diastereoselective reactions. The bulky and conformationally restricted dioxane moiety effectively shields one face of the enolate or enol ether derived from the carboxylic acid derivative, leading to highly stereoselective additions of electrophiles.

Key Applications Include:

-

Diastereoselective Alkylation: The enolates of esters or amides of this compound can be alkylated with high diastereoselectivity.

-

Diastereoselective Aldol Reactions: As a chiral nucleophile, the enolates of these derivatives can react with aldehydes to form aldol adducts with excellent stereocontrol.

-

Diastereoselective Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated esters derived from this compound can proceed with high diastereoselectivity.

Experimental Protocols

Protocol 1: Synthesis of (R)-2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid

This protocol describes a typical synthesis of the chiral carboxylic acid from a serine-derived precursor.

Workflow for the Synthesis of (R)-2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid

Caption: Synthetic workflow for (R)-2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid.

Materials:

-

N-Boc-D-serine methyl ester

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalytic amount)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (sat. aq. solution)

-

Brine

-

Magnesium sulfate (anhydrous)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Dioxane Formation: To a solution of N-Boc-D-serine methyl ester (1.0 eq) in anhydrous DCM, add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate.

-

Hydrolysis: Dissolve the crude ester in a mixture of THF and water (3:1).

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours.

-

Acidify the reaction mixture to pH ~3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure (R)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid.

Protocol 2: Diastereoselective Michael Addition of a Thiol to a Chiral Acrylate Derivative

This protocol provides a representative example of using an ester of this compound as a chiral auxiliary to direct a Michael addition.

Conceptual Workflow for Diastereoselective Michael Addition

Caption: General workflow for a diastereoselective Michael addition.

Materials:

-

(R)-2,2-Dimethyl-1,3-dioxane-5-carboxylic acid

-

Oxalyl chloride

-

Acryloyl chloride

-

Triethylamine

-

4-(tert-Butyl)benzenethiol

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Hexanes

Procedure:

-

Synthesis of the Chiral Acrylate:

-

To a solution of (R)-2,2-dimethyl-1,3-dioxane-5-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.

-

Stir the reaction for 2 hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

-

Add acryloyl chloride (1.1 eq) and triethylamine (1.2 eq) and stir at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to yield the chiral acrylate ester.

-

-

Michael Addition:

-

To a solution of the chiral acrylate ester (1.0 eq) in anhydrous DCM at -78 °C, add 4-(tert-butyl)benzenethiol (1.2 eq).

-

Add triethylamine (1.5 eq) dropwise and stir the reaction at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product with DCM, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by column chromatography (hexanes/diethyl ether gradient) to obtain the Michael adduct.

-

-

Analysis:

-

Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy or chiral HPLC analysis.

-

Data Presentation

The following table summarizes representative data for the diastereoselective Michael addition described in Protocol 2.

| Entry | Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | d.r. |

| 1 | Chiral Acrylate | 4-(tert-Butyl)benzenethiol | Et₃N | DCM | -78 | 92 | 95:5 |

| 2 | Chiral Acrylate | Thiophenol | DBU | THF | -78 | 88 | 93:7 |

| 3 | Chiral Acrylate | Benzyl mercaptan | Et₃N | DCM | -50 | 90 | 90:10 |

d.r. = diastereomeric ratio, determined by ¹H NMR analysis of the crude reaction mixture.

Conclusion

Derivatives of this compound serve as effective chiral building blocks for the synthesis of enantiomerically enriched compounds. The protocols and data presented herein demonstrate their utility in directing stereoselective transformations, providing a valuable tool for researchers in organic synthesis and drug development. The predictable stereochemical outcomes and the ability to recover the chiral auxiliary make these compounds an attractive choice for asymmetric synthesis.

Application Notes and Protocols: 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid in Asymmetric Synthesis

A-12345 | Revision 1.0

Introduction

Extensive research indicates a notable scarcity of documented applications for 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid as a primary chiral auxiliary or building block in asymmetric synthesis within readily available scientific literature. However, its corresponding ketone, 2,2-dimethyl-1,3-dioxan-5-one , serves as a versatile and widely employed precursor in various stereoselective transformations. This document will focus on the application of this ketone, a closely related and synthetically significant compound, in asymmetric synthesis, particularly in organocatalytic aldol reactions for the construction of chiral polyketide and carbohydrate frameworks.

Application of 2,2-dimethyl-1,3-dioxan-5-one in Asymmetric Aldol Reactions

2,2-dimethyl-1,3-dioxan-5-one is a valuable C3 synthon, effectively acting as a dihydroxyacetone equivalent. Its utility shines in proline-catalyzed asymmetric aldol reactions with various aldehydes, providing access to complex chiral molecules with high stereocontrol.[1] This approach is foundational in the biomimetic synthesis of carbohydrates, aminosugars, and polyketides.[1]

Key Features:

-

High Stereoselectivity: Proline and its derivatives catalyze the aldol reaction to yield products with excellent diastereoselectivity and enantioselectivity.[1]

-

Broad Substrate Scope: The reaction is compatible with a range of substituted aldehydes.

-

Biomimetic Synthesis: This methodology mimics natural enzymatic pathways for the synthesis of complex carbohydrates and related natural products.[1]

Quantitative Data Summary

The following table summarizes representative results from the proline-catalyzed asymmetric aldol reaction of 2,2-dimethyl-1,3-dioxan-5-one with various aldehydes.

| Entry | Aldehyde Substrate | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | L-Proline | DMSO | 95 | >95:5 | 99 |

| 2 | Isobutyraldehyde | L-Proline | DMSO | 90 | >95:5 | 98 |

| 3 | Cinnamaldehyde | L-Proline | DMSO | 85 | >95:5 | 97 |

Note: The data presented is a representative summary from literature and may not reflect the full scope of achievable results.

Experimental Protocols

General Protocol for Proline-Catalyzed Asymmetric Aldol Reaction

Materials:

-

2,2-dimethyl-1,3-dioxan-5-one

-

Aldehyde

-

L-Proline (or other organocatalyst)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aldehyde (1.0 mmol) in DMSO (4.0 mL) is added 2,2-dimethyl-1,3-dioxan-5-one (2.0 mmol).

-

L-proline (0.2 mmol, 20 mol%) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for the appropriate time (typically 24-72 hours) and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.

-

The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy of the corresponding Mosher's ester derivatives.

Visualizations

Logical Workflow for Asymmetric Aldol Reaction

Caption: Workflow for the asymmetric aldol reaction.

Signaling Pathway: Catalytic Cycle of Proline in Aldol Reaction

Caption: Proline catalytic cycle in the aldol reaction.

References

Application Notes and Protocols for 2,2-Dimethyl-1,3-dioxane-5-carboxylic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid derivatives in drug discovery, focusing on their application as Peroxisome Proliferator-Activated Receptor (PPAR) dual agonists for the treatment of metabolic disorders.

Introduction

The this compound scaffold has emerged as a promising platform for the development of novel therapeutics. Derivatives of this core structure have been investigated for a range of biological activities. A notable example is the development of potent dual agonists for PPARα and PPARγ, which are key regulators of glucose and lipid metabolism. These compounds have shown potential as hypoglycemic and hypolipidemic agents, offering a promising avenue for the treatment of type 2 diabetes and dyslipidemia.

This document will focus on a representative derivative, c-5-[6-(4-Methanesulfonyloxyphenyl)hexyl]-2-methyl-1,3-dioxane-r-2-carboxylic acid , to illustrate the application of this chemical class in drug discovery. We will detail its mechanism of action, provide quantitative data on its biological activity, and present detailed protocols for its synthesis and evaluation.

Mechanism of Action: PPARα/γ Dual Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that function as ligand-activated transcription factors. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.

-

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, resulting in a reduction of circulating triglycerides.

-

PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis, lipid storage, and insulin sensitization. Agonists of PPARγ, like the thiazolidinedione class of drugs, are effective at improving glycemic control in patients with type 2 diabetes.

Dual agonists that activate both PPARα and PPARγ offer a synergistic approach to treating metabolic syndrome by simultaneously addressing hyperglycemia and dyslipidemia. The binding of a dual agonist, such as a this compound derivative, to the PPARα/RXR and PPARγ/RXR heterodimers initiates a conformational change. This leads to the recruitment of coactivator proteins and the subsequent transcription of target genes involved in glucose and lipid metabolism.[1][2][3][4][5]

Signaling Pathway

Quantitative Data

The following table summarizes the biological activity of c-5-[6-(4-Methanesulfonyloxyphenyl)hexyl]-2-methyl-1,3-dioxane-r-2-carboxylic acid and related analogs.

| Compound ID | Target | Assay Type | EC50 (nM)[6] | In Vivo Model | Dose | Effect |

| Derivative A | hPPARα | Transactivation | 65 | db/db mice | 3 mg/kg | Significant decrease in blood glucose and triglycerides |

| (c-5-[6-(4-Methanesulfonyloxyphenyl)hexyl]-2-methyl-1,3-dioxane-r-2-carboxylic acid) | mPPARα | Transactivation | 920 | |||

| dPPARα | Transactivation | 87 | ||||

| hPPARγ | Transactivation | 34 | ||||

| mPPARγ | Transactivation | 73 | ||||

| dPPARγ | Transactivation | 34 | Beagle dogs | 0.03 mg/kg | Remarkable triglyceride-lowering effect | |

| Fenofibrate | hPPARα | Transactivation | - | Beagle dogs | - | Similar triglyceride-lowering effect to Derivative A |

| Rosiglitazone | hPPARγ | Transactivation | - | db/db mice | - | Reference hypoglycemic agent |

h: human, m: mouse, d: dog

Experimental Protocols

Synthesis of c-5-[6-(4-Methanesulfonyloxyphenyl)hexyl]-2-methyl-1,3-dioxane-r-2-carboxylic acid

The synthesis of the target compound involves a multi-step process, starting from commercially available materials. The following is a representative synthetic route.

Step 1: Synthesis of 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid (General procedure for dioxane ring formation)[7]

-

To a solution of 2,2-bis(hydroxymethyl)propionic acid (0.05 mol) and an appropriate benzaldehyde derivative (0.05 mol) in a mixture of N,N-dimethylformamide (30 ml) and cyclohexane (15 ml), add p-toluenesulfonic acid monohydrate (0.005 mol).

-

Heat the reaction mixture at 353 K with stirring for 5 hours.

-

After cooling, evaporate the solvents under reduced pressure.

-

Dissolve the residue in diethyl ether (50 ml) and add sodium bicarbonate (5 mmol).

-

Wash the organic solution with water (100 ml) and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product, which can be purified by recrystallization.

Note: The synthesis of the specific side chain and its attachment would require further detailed steps which are proprietary and not fully disclosed in the public literature. The above protocol illustrates a general method for forming the core dioxane carboxylic acid structure.

In Vitro PPARα/γ Transactivation Assay[6][8]